molecular formula C20H26N2O6S B12675350 (9S)-10,11-Dihydro-9-hydroxy-6'-methoxycinchonanium hydrogen sulphate CAS No. 85909-60-0

(9S)-10,11-Dihydro-9-hydroxy-6'-methoxycinchonanium hydrogen sulphate

Cat. No.: B12675350
CAS No.: 85909-60-0
M. Wt: 422.5 g/mol
InChI Key: SGFQXRZTMRENIG-SOHUGEDCSA-M
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Description

(9S)-10,11-Dihydro-9-hydroxy-6’-methoxycinchonanium hydrogen sulphate is a complex organic compound derived from the cinchona alkaloid family. This compound is known for its significant role in various chemical and biological applications, particularly due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9S)-10,11-Dihydro-9-hydroxy-6’-methoxycinchonanium hydrogen sulphate typically involves the extraction of cinchona alkaloids from the bark of the cinchona tree. The extracted alkaloids undergo a series of chemical reactions, including hydrogenation and hydroxylation, to form the desired compound. The reaction conditions often include the use of specific catalysts and controlled temperature and pressure to ensure the desired product yield.

Industrial Production Methods

In industrial settings, the production of (9S)-10,11-Dihydro-9-hydroxy-6’-methoxycinchonanium hydrogen sulphate is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

(9S)-10,11-Dihydro-9-hydroxy-6’-methoxycinchonanium hydrogen sulphate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs with different functional groups. These derivatives often exhibit unique properties and can be used in different applications.

Scientific Research Applications

(9S)-10,11-Dihydro-9-hydroxy-6’-methoxycinchonanium hydrogen sulphate has a wide range of scientific research applications:

    Chemistry: It is used as a chiral catalyst in asymmetric synthesis, enabling the production of enantiomerically pure compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, particularly those caused by parasitic infections.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its unique properties are leveraged to achieve specific outcomes.

Mechanism of Action

The mechanism of action of (9S)-10,11-Dihydro-9-hydroxy-6’-methoxycinchonanium hydrogen sulphate involves its interaction with specific molecular targets and pathways. In biological systems, the compound is known to interfere with the metabolic processes of parasites, leading to their death. This is achieved through the inhibition of key enzymes and the disruption of cellular functions. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to bind to specific proteins and alter their activity is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Quinine: Another cinchona alkaloid with similar antimalarial properties.

    Cinchonidine: A stereoisomer of quinine with similar chemical properties.

    Cinchonine: Another related compound with similar biological activities.

Uniqueness

(9S)-10,11-Dihydro-9-hydroxy-6’-methoxycinchonanium hydrogen sulphate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

85909-60-0

Molecular Formula

C20H26N2O6S

Molecular Weight

422.5 g/mol

IUPAC Name

(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(7-methoxyquinolin-1-ium-1-yl)methanol;hydrogen sulfate

InChI

InChI=1S/C20H25N2O2.H2O4S/c1-3-14-13-21-10-8-16(14)11-19(21)20(23)22-9-4-5-15-6-7-17(24-2)12-18(15)22;1-5(2,3)4/h3-7,9,12,14,16,19-20,23H,1,8,10-11,13H2,2H3;(H2,1,2,3,4)/q+1;/p-1/t14?,16?,19?,20-;/m1./s1

InChI Key

SGFQXRZTMRENIG-SOHUGEDCSA-M

Isomeric SMILES

COC1=CC2=C(C=CC=[N+]2[C@@H](C3CC4CCN3CC4C=C)O)C=C1.OS(=O)(=O)[O-]

Canonical SMILES

COC1=CC2=C(C=CC=[N+]2C(C3CC4CCN3CC4C=C)O)C=C1.OS(=O)(=O)[O-]

Origin of Product

United States

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